molecular formula C16H15ClFNO2 B5740003 N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamide

N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamide

Cat. No. B5740003
M. Wt: 307.74 g/mol
InChI Key: HQVBXGMMUUSXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamide, also known as CFMP or CFMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA exerts its effects through the inhibition of certain enzymes and receptors, including cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor gamma (PPARγ). By inhibiting these targets, N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA may have anti-inflammatory, analgesic, and antitumor effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator, and to induce apoptosis in cancer cells. N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA has several advantages for use in lab experiments, including its high potency and selectivity for certain targets. However, it also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research involving N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA. One area of interest is the development of N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA-based drugs for the treatment of various diseases and conditions, including cancer and diabetes. Another area of interest is the investigation of N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA's effects on other targets and pathways, which may lead to the discovery of new therapeutic targets. Additionally, further research is needed to explore the safety and efficacy of N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA in vivo and in clinical trials.

Synthesis Methods

N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA can be synthesized through a multistep process involving various chemical reactions. One common method involves the reaction of 4-chloro-2-fluoroaniline with 2-methylphenol to form 4-chloro-2-fluoro-N-(2-methylphenoxy)aniline, which is then reacted with 3-bromopropionyl chloride to form N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for the treatment of various diseases and conditions.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-11-4-2-3-5-15(11)21-9-8-16(20)19-14-7-6-12(17)10-13(14)18/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVBXGMMUUSXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.